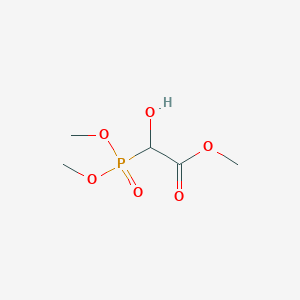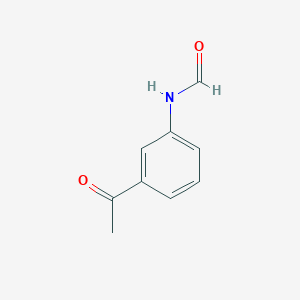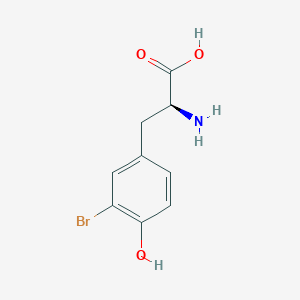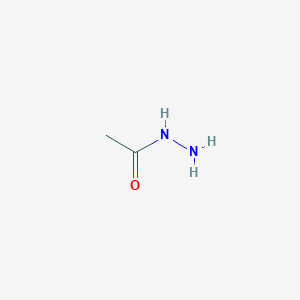
2,4,6-三(4-吡啶基)-1,3,5-三嗪
描述
2,4,6-Tri(4-pyridyl)-1,3,5-triazine is a chemical compound with the molecular formula C18H12N6 . It appears as a white to light yellow to light orange powder or crystal . This compound has been coupled to transition metals and lanthanoids, and the obtained complexes have been used in various fields such as luminescent materials and coordination polymers .
Synthesis Analysis
Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co (II)-tpt (tpt = 2,4,6-tris (4-pyridyl)-1,3,5-triazine) frameworks . By introducing various secondary aromatic polycarboxylate anions, namely, biphenyl-3,4′,5-tricarboxylic acid (H 3 bpt), 1,3,5-benzenetricarboxylic acid (H 3 btc) and 2,6-dimethyl pyridine-3,5-dicarboxylic acid (H 2 dmdcpy) into the Co (II)-tpt system, four new complexes were obtained .
Molecular Structure Analysis
The molecular weight of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine is 312.34 . The compound is solid at 20 degrees Celsius .
Chemical Reactions Analysis
The compound has been used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
Physical And Chemical Properties Analysis
2,4,6-Tri(4-pyridyl)-1,3,5-triazine is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal .
科学研究应用
Synthesis of Pyridines and Pyrimidines
This compound plays a crucial role in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . The process involves commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route showcases the importance of Lewis acids in selectively synthesizing six-membered heterocycles .
Formation of Metal Complexes
The compound is used in the formation of mono- and polynuclear Fe(III) or Mn(II) complexes . The reaction of the polypyridyl ligand 2,4,6-tris(2-pyridyl)-s-triazine (tpt) with specific Fe(III) or Mn(II) precursors in various solvents and under different reaction conditions showcases the ligand’s surprising coordination characteristics .
Magnetic Properties
The Fe(III)–tpt and Mn(II)–tpt compounds show dominant antiferromagnetic coupling for polynuclear coordination cluster compounds . This property can be useful in the field of magnetism and materials science.
Biological Properties
The Mn(II)–tpt complexes exhibit efficient catalytic properties in the production of enzymes by microorganisms . This concerns the synthesis of exocellular proteases in Fusarium gibbosum CNMN FD 12 or Trichoderma koningii Oudemans CNMN FD 15 fungi strains .
Industrial Applications
Compounds 6 and 7, which are Mn(II)–tpt complexes, can be used for producing proteolytic enzymes with wide applications including in the food, detergents, and pharmaceutical industries .
作用机制
安全和危害
属性
IUPAC Name |
2,4,6-tripyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYFVSIIYILRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195150 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri(4-pyridyl)-1,3,5-triazine | |
CAS RN |
42333-78-8 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42333-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine?
A1: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine, often abbreviated as TPT, has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.
Q2: What spectroscopic data is available for characterizing TPT?
A2: TPT can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. []* UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule and can be used to determine the band gap of TPT-containing materials. [, , ]* IR Spectroscopy: IR spectra show characteristic vibrational frequencies for the various functional groups present in TPT. [, ]
Q3: What are the notable applications of TPT in materials science?
A4: TPT is widely employed in materials science due to its ability to form diverse supramolecular structures. Its applications include:* Metal-Organic Frameworks (MOFs): TPT acts as a robust organic linker in the construction of MOFs, leading to porous materials with applications in gas storage, separation, and catalysis. [, , , , ]* Photochromic Materials: TPT exhibits photochromic properties, changing color upon exposure to light. This characteristic makes it valuable for developing light-sensitive materials and devices. [, , , ]* Semiconductor Materials: TPT-containing compounds, particularly cuprous halides, demonstrate semiconducting properties, making them suitable for applications in optoelectronics and photocatalysis. []
Q4: Does TPT exhibit catalytic activity?
A5: While not inherently catalytic, TPT plays a crucial role in enhancing the catalytic activity of materials it's incorporated into. For instance, in polyoxometalate-based MOFs, TPT acts as a photosensitizer, facilitating photocatalytic reactions such as the reduction of nitroarenes. [, ]
Q5: How does the structure of TPT contribute to the catalytic applications of the materials it forms?
A6: TPT's rigid, planar structure and its ability to coordinate with metal ions make it an ideal building block for creating porous MOFs. These MOFs can act as hosts for catalytically active species, providing a high surface area for reactions to occur. The nitrogen atoms in TPT's pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the catalytic activity and selectivity of the materials. [, , , ]
Q6: How is computational chemistry employed in understanding TPT and its derivatives?
A7: Computational methods prove invaluable in studying TPT and its derivatives. * Density Functional Theory (DFT): DFT calculations help understand electronic structures, band gaps, and optical properties of TPT-containing materials, guiding the design of new materials with tailored properties. [, , , ]* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of TPT in solution and its interactions with other molecules, aiding in understanding self-assembly processes and host-guest interactions. [, , ]
Q7: How do modifications to the TPT structure impact its properties?
A8: Modifications to the TPT structure, such as N-alkylation or the introduction of electron-donating or withdrawing groups, can significantly impact its properties. These changes can influence:* Solubility: N-alkylation can enhance the solubility of TPT in organic solvents. []* Electronic Properties: Electron-donating or withdrawing groups can alter the electron density of the TPT core, influencing its redox properties and interactions with guest molecules. [, , ]* Coordination Behavior: Modifications to the pyridine rings can affect the coordination geometry and stability of TPT complexes with metal ions. [, , ]
Q8: What analytical methods are commonly used to characterize TPT and its derivatives?
A10: Several analytical techniques are employed to characterize TPT and its derivatives:* X-ray Crystallography: Single-crystal X-ray diffraction is crucial for determining the solid-state structures of TPT-containing MOFs and other crystalline materials. [, , , , , , ]* Powder X-ray Diffraction (PXRD): PXRD provides information about the crystallinity and phase purity of TPT-containing materials. [, ]* Gas Adsorption Analysis: This technique measures the surface area, pore size distribution, and gas uptake capacity of porous TPT-based materials, particularly MOFs. [, , ]* Mass Spectrometry: ESI-MS is often used to determine the molecular weight and identify fragments of TPT-containing complexes. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)









